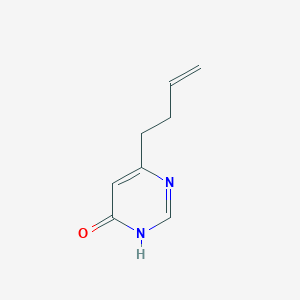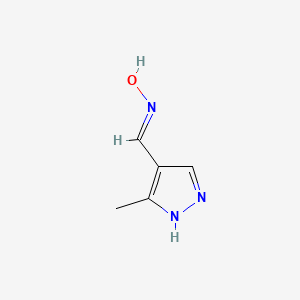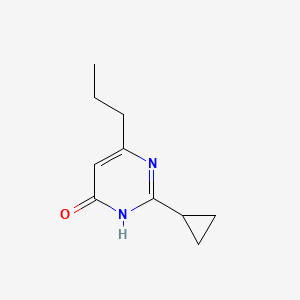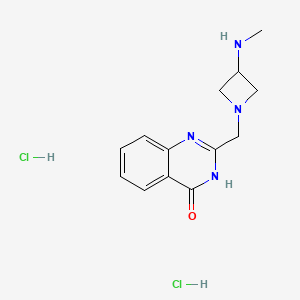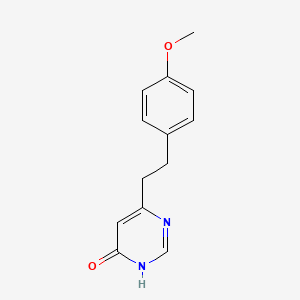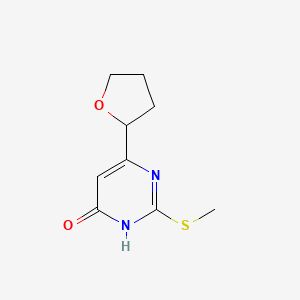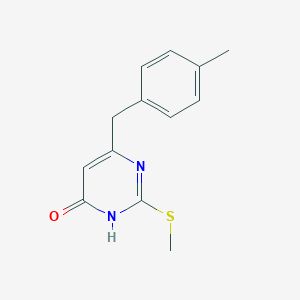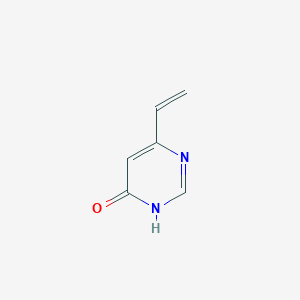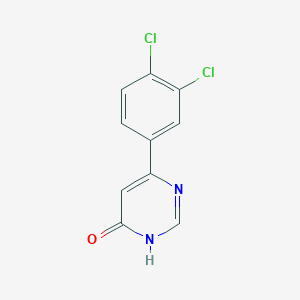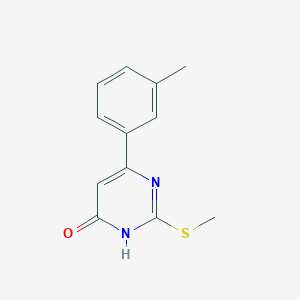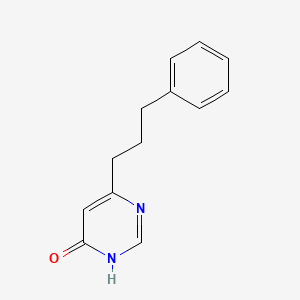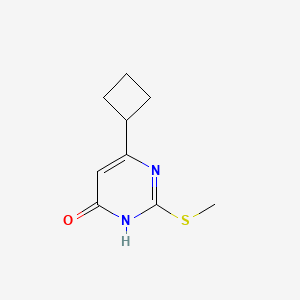
6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
“6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one”. However, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities3.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including NMR spectroscopy and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of "6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one"314.Chemical Reactions Analysis
The chemical reactions involving “6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one” are not readily available. However, pyrimidine derivatives are known to be involved in a wide range of reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one"312.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A body of research has focused on developing synthetic methodologies and exploring chemical transformations involving pyrimidine derivatives. For instance, the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine derivatives has been reported, showcasing a method to prepare 4-(Benzylsulfanyl)pyrimidin-2(1H)-one derivatives and their conversion to various cyclobutyl-substituted pyrimidinones with good overall yields (Frieden et al., 1998). Similarly, access to variously substituted tetrahydroquinazolinones via Diels–Alder reactions with cyclobutene-annelated pyrimidinones has been explored, highlighting a novel approach to constructing complex heterocyclic systems (Dalai et al., 2006).
Antimicrobial Applications
Research into the antimicrobial properties of pyrimidine derivatives has identified compounds with significant activity. A study on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives incorporated into polyurethane varnish for surface coating and into printing ink paste showed promising results against various microbial strains (El‐Wahab et al., 2015). Another study demonstrated the synthesis and biological activity of novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones with moderate antifungal activity, expanding the potential applications of these compounds in the field of antimicrobial research (Ren et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, I couldn’t find specific information on the safety and hazards of "6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one"31.
Zukünftige Richtungen
The future directions for research on “6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.
Eigenschaften
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-10-7(5-8(12)11-9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRCSMPFMFJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
